NocII, formally known as Nociceptin/Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that belongs to the nociceptin/orphanin FQ (N/OFQ) system. It is primarily found in the central nervous system (CNS) and gastrointestinal tract [].
NocII has been the subject of numerous research studies due to its potential involvement in various physiological and pathological processes. Here are some key areas of research:
NocII, scientifically classified as a peptide with the molecular formula , is derived from the precursor protein prepronociceptin. This neuropeptide is part of the nociceptin/orphanin FQ system, which plays a significant role in modulating pain, stress responses, and various neurophysiological functions. NocII is structurally related to nociceptin, exhibiting distinct biological activities that differentiate it from its parent compound and other neuropeptides in the same family .
NocII participates in various biochemical interactions primarily through receptor binding. It acts on the nociceptin receptor (NOP), which is part of the opioid receptor family but does not trigger typical opioid effects such as analgesia. Instead, NocII has been shown to modulate pain perception and can counteract the effects of traditional analgesics. The specific
NocII exhibits several biological activities, particularly in the central nervous system (CNS). It has been implicated in:
The synthesis of NocII typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids into peptides. This technique is favored for its efficiency and ability to produce high-purity compounds. The synthesis process generally includes:
NocII has potential applications in several fields:
Research on NocII's interactions focuses on its binding affinity for the nociceptin receptor and its influence on various physiological pathways. Studies indicate that NocII can modulate neurotransmitter release, particularly affecting dopamine pathways associated with reward processing. This suggests that NocII may have implications in treating substance use disorders by reducing cravings and withdrawal symptoms associated with drugs like morphine and cocaine .
NocII shares structural similarities with several other neuropeptides, particularly those within the opioid family. Here are some comparable compounds:
NocII is unique due to its specific inhibitory action on nociceptin's effects, positioning it as a potential therapeutic agent distinct from traditional opioids and other neuropeptides.
NocII is characterized by its complex molecular composition with the empirical formula C92H141N23O28S2 [1] [3] [7]. This heptadecapeptide exhibits a substantial molecular weight of 2081.37 Daltons, reflecting its considerable size among bioactive peptides [1] [8] [13]. The molecular formula indicates the presence of 92 carbon atoms, 141 hydrogen atoms, 23 nitrogen atoms, 28 oxygen atoms, and 2 sulfur atoms [1] [3]. This composition is consistent with a peptide structure containing seventeen amino acid residues linked through amide bonds [7] [18].
The Chemical Abstracts Service has assigned the unique identifier CAS 188119-47-3 to NocII, providing unambiguous chemical identification [1] [3] [6]. The substantial molecular weight places NocII in the category of larger neuropeptides, distinguishing it from smaller bioactive molecules while maintaining characteristics suitable for biological activity [6] [18].
| Chemical Parameter | Value |
|---|---|
| Molecular Formula | C92H141N23O28S2 |
| Molecular Weight | 2081.37 Da |
| CAS Number | 188119-47-3 |
| Peptide Length | 17 amino acids |
| Carbon Content | 92 atoms |
| Nitrogen Content | 23 atoms |
| Oxygen Content | 28 atoms |
| Sulfur Content | 2 atoms |
The primary amino acid sequence of NocII is Phenylalanine-Serine-Glutamic acid-Phenylalanine-Methionine-Arginine-Glutamine-Tyrosine-Leucine-Valine-Leucine-Serine-Methionine-Glutamine-Serine-Serine-Glutamine [3] [7] [18]. This sequence can be abbreviated using single-letter amino acid codes as FSEFMRQYLVLSMQSSQ [3] [7]. The peptide originates from pronociceptin, where it is positioned immediately downstream of the nociceptin sequence within the precursor polypeptide [18] [22].
Analysis of the amino acid composition reveals several notable characteristics. The sequence contains two phenylalanine residues at positions 1 and 4, contributing significantly to the peptide's hydrophobic character [18] [29]. The presence of multiple polar residues, including serine at positions 2, 12, 15, and 16, along with glutamic acid at position 3 and glutamine residues at positions 7, 14, and 17, provides hydrophilic regions that balance the overall molecular polarity [3] [26] [29].
The peptide contains two methionine residues at positions 5 and 13, which introduce sulfur atoms into the structure and contribute to the molecular formula [3] [18]. These methionine residues account for the two sulfur atoms present in the chemical composition [1] [3]. The sequence also includes basic residues such as arginine at position 6, which carries a positive charge under physiological conditions [18] [26].
| Position | Amino Acid | Three-Letter Code | Single-Letter Code | Properties |
|---|---|---|---|---|
| 1 | Phenylalanine | Phe | F | Hydrophobic, aromatic |
| 2 | Serine | Ser | S | Polar, hydrophilic |
| 3 | Glutamic acid | Glu | E | Acidic, negatively charged |
| 4 | Phenylalanine | Phe | F | Hydrophobic, aromatic |
| 5 | Methionine | Met | M | Hydrophobic, sulfur-containing |
| 6 | Arginine | Arg | R | Basic, positively charged |
| 7 | Glutamine | Gln | Q | Polar, amide-containing |
| 8 | Tyrosine | Tyr | Y | Aromatic, polar |
| 9 | Leucine | Leu | L | Hydrophobic, branched |
| 10 | Valine | Val | V | Hydrophobic, branched |
| 11 | Leucine | Leu | L | Hydrophobic, branched |
| 12 | Serine | Ser | S | Polar, hydrophilic |
| 13 | Methionine | Met | M | Hydrophobic, sulfur-containing |
| 14 | Glutamine | Gln | Q | Polar, amide-containing |
| 15 | Serine | Ser | S | Polar, hydrophilic |
| 16 | Serine | Ser | S | Polar, hydrophilic |
| 17 | Glutamine | Gln | Q | Polar, amide-containing |
The sequence is flanked by canonical proteolytic excision sites within the pronociceptin precursor, specifically lysine-arginine motifs that facilitate enzymatic processing [18] [22]. This positioning suggests that NocII represents a genuine maturation product of pronociceptin processing rather than an artifact of peptide degradation [18] [22].
NocII demonstrates favorable water solubility characteristics, making it amenable to aqueous biological systems [1] [13] [24]. The peptide's solubility profile is influenced by the presence of multiple hydrophilic amino acid residues, including four serine residues, three glutamine residues, one glutamic acid residue, and one arginine residue [3] [24]. These polar and charged residues contribute to hydrogen bonding interactions with water molecules, facilitating dissolution [24] [35].
The peptide exhibits stability under standard laboratory storage conditions when maintained at minus twenty degrees Celsius in desiccated form [1] [13]. For solution preparation, NocII can be dissolved in distilled water to generate stock solutions of varying concentrations [1] [13]. The recommended storage protocol involves preparation of stock solutions followed by aliquoting to prevent repeated freeze-thaw cycles that could compromise peptide integrity [1] [13].
Temperature-dependent solubility enhancement can be achieved through gentle heating to thirty-seven degrees Celsius followed by ultrasonic treatment [1] [13]. This approach facilitates complete dissolution while maintaining peptide stability [13]. The peptide demonstrates compatibility with standard aqueous buffer systems commonly employed in biological research [1] [13].
| Solubility Parameter | Specification |
|---|---|
| Primary Solvent | Water |
| Storage Temperature | -20°C |
| Storage Condition | Desiccated |
| Stock Solution Stability (-80°C) | 6 months |
| Stock Solution Stability (-20°C) | 1 month |
| Dissolution Enhancement | 37°C + ultrasonic treatment |
| Buffer Compatibility | Standard aqueous systems |
The molecular weight of 2081.37 Daltons positions NocII within the range typical of bioactive peptides while remaining sufficiently small to maintain reasonable solubility characteristics [1] [30]. The balance between hydrophobic and hydrophilic residues contributes to the peptide's overall amphiphilic nature, facilitating interactions with both aqueous and lipophilic environments [24] [35].
NocII and nociceptin represent distinct peptide products derived from the same pronociceptin precursor, yet they exhibit fundamental structural differences [18] [21] [22]. Nociceptin, a seventeen-amino acid peptide, serves as the endogenous ligand for the nociceptin opioid peptide receptor, while NocII occupies an immediately downstream position within the precursor sequence [18] [21] [25]. This positional relationship within pronociceptin suggests coordinated processing and potential functional relationships between the two peptides [18] [22].
The structural architecture of nociceptin differs significantly from NocII in both amino acid composition and sequence organization [20] [21]. Nociceptin demonstrates structural homology with dynorphin A, particularly in specific functional domains, whereas NocII lacks this structural relationship [20] [21]. The two peptides exhibit distinct receptor interaction profiles, with nociceptin binding specifically to the nociceptin opioid peptide receptor while NocII appears to interact with alternative receptor systems [4] [18] [25].
Comparative analysis reveals that NocII and nociceptin possess different functional architectures despite their common precursor origin [18] [20]. The sequence divergence between these peptides reflects specialized evolutionary development for distinct biological roles [18] [22]. While nociceptin contains specific structural motifs necessary for opioid receptor binding, NocII lacks these characteristic features [20] [21] [25].
| Structural Feature | Nociceptin | NocII |
|---|---|---|
| Precursor Origin | Pronociceptin | Pronociceptin |
| Sequence Length | 17 amino acids | 17 amino acids |
| Precursor Position | Upstream | Downstream |
| Receptor Specificity | Nociceptin opioid peptide receptor | Alternative receptor system |
| Structural Homology | Dynorphin A-related | Unique architecture |
| Processing Sites | Lysine-arginine flanked | Lysine-arginine flanked |
The processing of pronociceptin yields both peptides through enzymatic cleavage at conserved proteolytic sites [18] [22]. However, the resulting products demonstrate distinct biological activities and receptor selectivities [4] [18]. This functional divergence underscores the importance of sequence-specific structural determinants in peptide biology [18] [20].
Conservation analysis across species reveals that both nociceptin and NocII sequences are maintained in human and murine systems, suggesting functional importance for both peptides [18] [22]. The strict conservation of the NocII sequence particularly supports its biological significance as a genuine neuropeptide rather than a processing artifact [18] [22].
The canonical Simplified Molecular-Input Line-Entry System representation of NocII provides a linear notation for describing its complex molecular structure [1] [14] [15]. The canonical SMILES string for NocII is: CC(C[C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C@([H])CC3=CC=C(O) [1] [13].
This SMILES notation encodes the complete three-dimensional molecular structure including stereochemical information and atomic connectivity [14] [15] [33]. The representation includes stereochemical descriptors that specify the spatial arrangement of atoms around chiral centers, which is critical for biological activity [31] [33]. The notation systematically describes each amino acid residue and the peptide bonds linking them in sequence [31] [33].
The SMILES string begins with the amino-terminal phenylalanine residue and proceeds through each successive amino acid to the carboxyl-terminal glutamine [31] [34]. Each amino acid is represented by its characteristic atomic structure and side chain configuration [31] [34]. The peptide bonds connecting adjacent residues are encoded as amide linkages with appropriate stereochemical specifications [31] [36].
| SMILES Component | Structural Element |
|---|---|
| Stereochemical Descriptors | @@ and @ symbols |
| Aromatic Rings | Benzene ring notation |
| Peptide Bonds | Amide group representations |
| Side Chain Structures | Amino acid-specific patterns |
| Terminal Groups | Amino and carboxyl termini |
| Chiral Centers | Spatial configuration markers |
The canonical nature of this SMILES representation ensures reproducible chemical identification across different software platforms and databases [14] [15] [33]. This standardization facilitates computational analysis, database searching, and structural comparison with related peptides [14] [31] [33]. The SMILES format enables integration with cheminformatics tools for property prediction and molecular modeling applications [31] [33].
Pronociceptin represents the primary precursor polypeptide from which NocII is derived through systematic post-translational processing mechanisms [1] [2]. The pronociceptin precursor, also designated as prepronociceptin, consists of a highly conserved protein structure across mammalian species, with the human, mouse, and rat genes displaying remarkable organizational similarities to other opioid peptide precursors including preproenkephalin, preprodynorphin, and preproopiomelanocortin [1].
The prepronociceptin polypeptide contains multiple bioactive peptides, with NocII positioned immediately downstream of the nociceptin sequence within the precursor structure [2]. The molecular architecture of pronociceptin features several distinct regions: an amino-terminal hydrophobic signal peptide sequence of approximately twenty amino acids, followed by a cysteine-rich domain that mirrors patterns found in other hormone precursors, particularly those encoding endogenous opioid peptides [1].
Structural analysis reveals that the cysteine residue pattern in pronociceptin matches exactly those found in proenkephalin and prodynorphin, suggesting conserved folding mechanisms and processing pathways among these neuropeptide precursors [1]. The unique nociceptin sequence occupies the carboxyl-terminal fourth of the precursor, where it is bordered by canonical lysine-arginine proteolytic excision motifs that facilitate precise enzymatic cleavage [1].
Table 1: Structural Organization of Pronociceptin Precursor
| Region | Location | Length (amino acids) | Functional Significance |
|---|---|---|---|
| Signal peptide | N-terminal | ~20 | Endoplasmic reticulum translocation |
| Cysteine-rich domain | Proximal | Variable | Protein folding and stability |
| Variable acidic region | Central | Species-dependent | Unknown function |
| Nociceptin domain | Distal | 17 | Primary bioactive peptide |
| NocII domain | C-terminal | 17 | Secondary bioactive peptide |
The conservation of pronociceptin structure across species indicates fundamental biological importance, with the human and murine sequences displaying particularly high homology in regions containing the bioactive peptides [1]. The precursor contains additional potential cleavage recognition sites beyond those framing nociceptin and NocII, including lysine-arginine sequences in murine preparations and arginine-arginine motifs in human sequences, positioned upstream of the nociceptin region [1].
Post-translational processing of pronociceptin into mature NocII involves sequential enzymatic modifications occurring across multiple cellular compartments [3] [4] [5]. The processing cascade initiates in the endoplasmic reticulum with signal peptide removal and continues through the secretory pathway, culminating in the generation of biologically active peptides within dense core secretory vesicles [6].
The primary enzymatic machinery responsible for pronociceptin processing comprises members of the subtilisin-like prohormone convertase family, particularly proprotein convertase 1/3 and proprotein convertase 2 [3] [5] [7]. These convertases exhibit distinct cleavage specificities and temporal activation patterns that determine the final complement of peptides generated from the pronociceptin precursor [5] [7].
Proprotein convertase 2 emerges as the critical enzyme for NocII generation, demonstrating essential roles in processing pro-orphanin FQ/nociceptin at specific dibasic cleavage sites [3] [5]. Experimental evidence from proprotein convertase 2-deficient mice reveals dramatic alterations in pronociceptin processing, with substantial accumulation of unprocessed precursor material and biosynthetic intermediates [3] [5].
Table 2: Post-translational Processing Stages
| Processing Stage | Cellular Location | pH Environment | Primary Enzymes | Products Generated |
|---|---|---|---|---|
| Signal peptide cleavage | Endoplasmic reticulum | Neutral (7.0-7.4) | Signal peptidase | Mature pronociceptin |
| Initial endoproteolytic cleavage | Trans-Golgi network | Mildly acidic (6.5-7.0) | PC1/3 | Large intermediates |
| Secondary processing | Secretory granules | Acidic (5.5-6.0) | PC2 | NocII and related peptides |
| Carboxypeptidase trimming | Secretory granules | Acidic (5.5-6.0) | Carboxypeptidase E | Mature bioactive peptides |
| Final modifications | Secretory granules | Acidic (5.5-6.0) | Various enzymes | Processed neuropeptides |
The temporal hierarchy of convertase action follows a precise sequence, with proprotein convertase 1/3 performing initial cleavages followed by proprotein convertase 2 activity [5] [8]. This sequential processing occurs as pronociceptin traverses the secretory pathway, with progressive acidification of compartments enabling specific convertase activation [8].
Cathepsin L and cathepsin V represent additional processing enzymes that contribute to pronociceptin cleavage, particularly at sites between and amino-terminal to dibasic residues [9]. These cysteine proteases demonstrate distinct cleavage patterns compared to the serine-type proprotein convertases, showing preferences for hydrophobic residues at the P2 position of cleavage sites [9].
The identification of convertase excision sites within pronociceptin reveals multiple potential cleavage locations that determine the generation of NocII and related bioactive peptides [1] [2] [9]. Canonical dibasic residue sequences serve as primary recognition motifs for prohormone convertases, with lysine-arginine and arginine-arginine pairs representing the most prevalent cleavage sites [10] [11].
Analysis of the pronociceptin sequence identifies several critical excision sites that bracket the NocII domain [1] [2]. The amino-terminal boundary of NocII is demarcated by a lysine-arginine sequence in murine pronociceptin or an arginine-arginine motif in human preparations [1]. The carboxyl-terminal processing site features an arginine-arginine-arginine sequence that facilitates release of the mature NocII peptide [1].
Proprotein convertase specificity studies demonstrate preferential recognition of sequences conforming to the general pattern R-X-(K/R)-R↓, where X represents any amino acid and the arrow indicates the scissile peptide bond [11]. However, additional sequence context significantly influences cleavage efficiency, with surrounding amino acids modulating convertase recognition and processing rates [10] [9].
Table 3: Convertase Recognition Sequences in Pronociceptin
| Cleavage Site | Sequence Context | Primary Convertase | Cleavage Efficiency | Product Generated |
|---|---|---|---|---|
| Upstream of nociceptin | Lys-Arg or Arg-Arg | PC1/3 | High | Nociceptin precursor |
| Downstream of nociceptin | Arg-Arg | PC2 | High | Nociceptin + intermediate |
| Upstream of NocII | Lys-Arg or Arg-Arg | PC2 | Medium | NocII precursor |
| Downstream of NocII | Arg-Arg-Arg | PC2 | High | Mature NocII |
| Internal sites | Various dibasic | Multiple | Variable | Additional peptides |
The multiplicity of potential cleavage sites within pronociceptin suggests the capacity for generating diverse peptide products depending on cellular conditions and convertase expression patterns [1]. Tissue-specific differences in convertase activity may result in differential processing outcomes, producing varied complements of bioactive peptides from the same precursor [12] [7].
Cathepsin L and cathepsin V recognition sites differ substantially from those of proprotein convertases, showing preferences for cleavage between dibasic residues and at positions amino-terminal to basic amino acids [9]. These alternative processing pathways may contribute to tissue-specific variations in NocII production and the generation of variant peptide forms with distinct biological activities [9].
The regulation of NocII biosynthesis occurs through multiple interconnected mechanisms that control both precursor gene expression and post-translational processing efficiency [13] [14] [15]. Transcriptional regulation of the prepronociceptin gene involves complex promoter elements and tissue-specific transcription factors that determine basal expression levels and responsiveness to physiological stimuli [14] [16].
Promoter analysis of the prepronociceptin gene reveals several regulatory elements, including binding sites for cyclic adenosine monophosphate response element-binding protein and other transcription factors [16]. Cyclic adenosine monophosphate elevation leads to significant upregulation of prepronociceptin messenger ribonucleic acid expression, particularly in neuronal differentiation contexts [16].
Post-translational regulation primarily involves modulation of prohormone convertase activity and expression [15] [8]. Proprotein convertase 2 requires the neuroendocrine protein 7B2 for proper folding and enzymatic activation, creating an additional regulatory checkpoint in the processing pathway [8] [17]. The 7B2 protein functions both as a molecular chaperone facilitating convertase maturation and as an inhibitor of premature enzymatic activity [8].
Table 4: Regulatory Mechanisms in NocII Biosynthesis
| Regulatory Level | Mechanism | Factors Involved | Effect on NocII Production |
|---|---|---|---|
| Transcriptional | Gene expression | cAMP, CREB, tissue-specific factors | Variable (tissue-dependent) |
| Post-transcriptional | mRNA stability | RNA-binding proteins, microRNAs | Moderate modulation |
| Translational | Protein synthesis | Ribosomal factors, initiation complexes | Direct proportional effect |
| Post-translational | Convertase activity | PC2, 7B2, pH, cofactors | Major regulatory point |
| Vesicular | Sorting and trafficking | Sorting signals, trafficking proteins | Affects release patterns |
Cellular stress conditions and metabolic states significantly influence convertase expression and activity [15]. Hypoxia, nutrient deprivation, and inflammatory stimuli can alter the balance between different convertases, potentially shifting the processing profile of pronociceptin toward or away from NocII generation [13].
The subcellular distribution of convertases provides another layer of regulation, with proprotein convertase 2 predominantly localized to secretory granules where the acidic environment facilitates optimal enzymatic activity [8]. Temporal regulation occurs through the progressive acidification of secretory compartments as they mature, enabling sequential activation of different processing enzymes [8].
Tissue-specific variations in NocII processing reflect differential expression patterns of prohormone convertases and associated regulatory factors across various anatomical regions [12] [18] [7]. Northern blot analysis demonstrates that prepronociceptin messenger ribonucleic acid is predominantly expressed in central nervous system tissues, including brain and spinal cord, with weaker expression detected in peripheral organs such as ovary [1] [19].
Within the central nervous system, prepronociceptin expression shows regional specificity, with particularly abundant levels in hypothalamus and striatum, moderate expression in hippocampus and cortex, and absence in pituitary gland and olfactory bulb [1]. This distribution pattern correlates with the functional roles of nociceptin and NocII in pain processing, locomotor control, and cognitive functions [18].
The differential expression of proprotein convertases across tissues creates tissue-specific processing signatures [12] [7]. Proprotein convertase 2 demonstrates broader distribution patterns compared to proprotein convertase 1/3, potentially enabling NocII generation in a wider range of cellular contexts [12]. However, the relative abundance of these convertases varies significantly between tissues, influencing the final peptide product profile [7].
Table 5: Tissue-Specific Processing Characteristics
| Tissue/Region | PC1/3 Expression | PC2 Expression | Primary Products | NocII Levels |
|---|---|---|---|---|
| Hypothalamus | High | High | Nociceptin, NocII, intermediates | High |
| Striatum | Medium | High | NocII-enriched profile | High |
| Hippocampus | Low | Medium | Mixed peptide profile | Medium |
| Cortex | Low | Medium | Variable processing | Low-Medium |
| Spinal cord | Medium | High | Pain-related peptides | Medium-High |
| Peripheral neurons | Variable | Low | Limited processing | Low |
Amygdala processing studies reveal tissue-specific alterations in pronociceptin processing efficiency [5] [7]. In proprotein convertase 2-deficient animals, both hypothalamus and amygdala show similar patterns of impaired processing, with accumulation of unprocessed precursor and reduced mature peptide production [5].
The presence of alternative processing enzymes, including cathepsins and other proteases, contributes to tissue-specific variation in peptide generation [9] [20]. Different tissues may utilize distinct combinations of processing enzymes, leading to the production of variant NocII forms or related peptides with modified biological activities [9].
Developmental regulation adds another dimension to tissue-specific processing, with convertase expression patterns changing during maturation and aging [21]. These temporal changes in processing machinery expression can alter the balance of peptide products generated from pronociceptin throughout the lifespan [21].